5-Sulfanylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfanylbenzene-1,3-diol, also known as 5-mercapto-resorcinol, is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by the presence of two hydroxyl groups and a thiol group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfanylbenzene-1,3-diol typically involves the introduction of thiol and hydroxyl groups onto a benzene ring. One common method is the reduction of 5-nitrobenzene-1,3-diol followed by thiolation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and thiolating agents like thiourea .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Sulfanylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-Sulfanylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-sulfanylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
- 5-Mercapto-resorcinol
- 3,5-Dihydroxythiophenol
- 3,5-Dihydroxy-1-mercapto-benzol
Comparison: 5-Sulfanylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant properties and greater versatility in synthetic applications .
Properties
Molecular Formula |
C6H6O2S |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
5-sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C6H6O2S/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H |
InChI Key |
OWGYJLPOGIKBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.